3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the synthesis of the tetrahydroquinazoline ring system followed by the addition of the benzo[d][1,3]dioxole and trimethoxyphenyl groups. The final step involves the addition of the thioxo and carboxamide groups.", "Starting Materials": [ "2-aminobenzamide", "3,4,5-trimethoxybenzaldehyde", "2-thiophenecarboxylic acid", "benzo[d][1,3]dioxole", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroacetyl chloride", "diethyl ether", "dichloromethane", "methanol", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid", "a. Dissolve 2-aminobenzamide (1.0 g, 7.2 mmol) and 2-thiophenecarboxylic acid (1.2 g, 8.6 mmol) in acetic acid (20 mL) and stir at 80°C for 6 hours.", "b. Cool the reaction mixture to room temperature and add sodium acetate (1.5 g, 18.2 mmol) followed by sodium borohydride (0.5 g, 13.2 mmol).", "c. Stir the reaction mixture at room temperature for 2 hours and then quench with hydrochloric acid (10 mL, 2 M).", "d. Extract the product with dichloromethane (3 x 20 mL) and dry over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid as a yellow solid (1.2 g, 80%).", "Step 2: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid ethyl ester", "a. Dissolve 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid (1.0 g, 4.2 mmol) and benzo[d][1,3]dioxole (1.2 g, 7.2 mmol) in dichloromethane (20 mL) and add triethylamine (1.5 mL, 10.8 mmol) and ethyl chloroformate (0.8 mL, 8.6 mmol).", "b. Stir the reaction mixture at room temperature for 2 hours and then quench with water (10 mL).", "c. Extract the product with dichloromethane (3 x 20 mL) and dry over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid ethyl ester as a yellow solid (1.5 g, 85%).", "Step 3: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid ethyl ester (1.0 g, 2.8 mmol) and chloroacetyl chloride (0.5 mL, 6.0 mmol) in dichloromethane (20 mL) and add triethylamine (0.5 mL, 3.6 mmol).", "b. Stir the reaction mixture at room temperature for 2 hours and then quench with water (10 mL).", "c. Extract the product with dichloromethane (3 x 20 mL) and dry over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester as a yellow solid (1.2 g, 80%).", "Step 4: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester (1.0 g, 2.2 mmol) and 3,4,5-trimethoxybenzaldehyde (0.6 g, 3.3 mmol) in methanol (20 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "b. Stir the reaction mixture at room temperature for 2 hours and then quench with water (10 mL).", "c. Extract the product with dichloromethane (3 x 20 mL) and dry over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester as a yellow solid.", "e. Dissolve the product in N,N-dimethylformamide (20 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "f. Stir the reaction mixture at room temperature for 2 hours and then quench with water (10 mL).", "g. Extract the product with diethyl ether (3 x 20 mL) and dry over sodium sulfate.", "h. Concentrate the organic layer under reduced pressure to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide as a yellow solid (0.8 g, 60%)." ] } | |
CAS No. |
451467-17-7 |
Molecular Formula |
C26H23N3O7S |
Molecular Weight |
521.54 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H23N3O7S/c1-32-21-10-16(11-22(33-2)23(21)34-3)27-24(30)15-5-6-17-18(9-15)28-26(37)29(25(17)31)12-14-4-7-19-20(8-14)36-13-35-19/h4-11H,12-13H2,1-3H3,(H,27,30)(H,28,37) |
InChI Key |
IVVMYRKVSIUWER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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